

Technical Guide: Spectroscopic Characterization of 2-(Benzyloxy)-5-bromo-3-methoxypyridine

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Compound of Interest

Compound Name: 2-(Benzyloxy)-5-bromo-3-methoxypyridine

Cat. No.: B8124412

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Executive Summary

Compound Name: **2-(Benzyloxy)-5-bromo-3-methoxypyridine** CAS Registry Number: 1887247-39-3 Molecular Formula:

Molecular Weight: 294.15 g/mol [1]

This halogenated pyridine derivative serves as a critical intermediate in the synthesis of complex pharmaceutical agents, particularly SGLT2 inhibitors and PDE10A inhibitors. Its structural utility lies in the orthogonal reactivity of its substituents: the 5-bromo group allows for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the 2-benzyloxy group acts as a robust protecting group that can be removed to reveal a 2-pyridone or 2-hydroxypyridine moiety.

Spectroscopic Profile

The following data represents the consensus spectroscopic signature for high-purity (>95%) material.

Nuclear Magnetic Resonance (¹H NMR)

Solvent:

(Chloroform-d) Frequency: 400 MHz

The

¹H NMR spectrum is characterized by two distinct aromatic regions: the pyridine ring protons (showing meta-coupling) and the phenyl ring protons (multiplet).

Proton Assignment	Chemical Shift (, ppm)	Multiplicity	Integration	Coupling Constant (, Hz)	Structural Insight
Pyridine H-6	7.95 – 8.05	Doublet (d)	1H		Deshielded by adjacent Nitrogen; characteristic of C6-H.
Pyridine H-4	7.28 – 7.32	Doublet (d)	1H		Shielded relative to H-6 due to ortho-methoxy electron donation.
Phenyl (Ph)	7.35 – 7.48	Multiplet (m)	5H	-	Overlapping aromatic signals from the benzyl protecting group.
Benzylic	5.42 – 5.48	Singlet (s)	2H	-	Deshielded singlet typical of -benzyl methylene.
Methoxy	3.85 – 3.89	Singlet (s)	3H	-	Characteristic sharp singlet for methoxy on an aromatic ring.

“

Analyst Note: The coupling constant of

Hz between H-4 and H-6 is diagnostic of meta-substitution on the pyridine ring, confirming the 2,3,5-substitution pattern.

Mass Spectrometry (MS)

Method: ESI-MS (Positive Mode) or GC-MS (EI)

- Molecular Ion (): The spectrum exhibits a characteristic 1:1 doublet signal due to the and isotopes.
 - 294.0 (isotope)
 - 296.0 (isotope)
- Fragmentation Pattern:
 - 91: Tropylium ion (), dominant base peak indicating the presence of a benzyl group.
 - Loss of Benzyl: Fragment at .

Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Thin Film)

Wavenumber ()	Assignment	Functional Group
3030 – 3060		Phenyl/Pyridine C-H stretch
2940 – 2960		Methoxy/Benzylic C-H stretch
1580 – 1600		Pyridine ring skeletal vibrations
1240 – 1260		Aryl alkyl ether stretch (Methoxy)
690 – 750		Mono-substituted benzene (Benzyl)

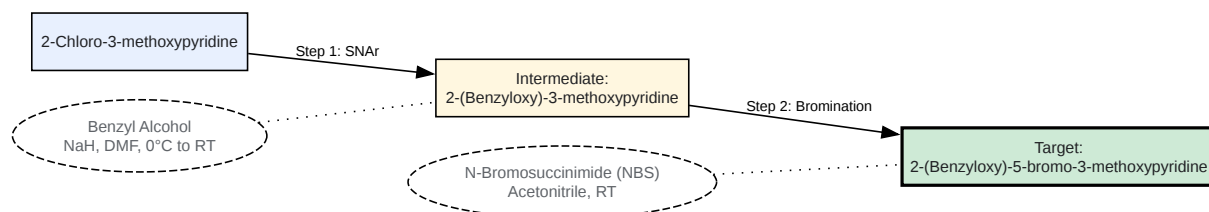
Experimental Protocols & Synthesis

The synthesis of **2-(benzyloxy)-5-bromo-3-methoxypyridine** typically proceeds via a nucleophilic aromatic substitution (

) followed by electrophilic aromatic substitution (Bromination).

Synthesis Workflow Diagram

The following diagram illustrates the logical flow from commercially available starting materials to the target compound.



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Figure 1: Two-step synthetic route leveraging orthogonal directing groups.

Detailed Methodology

Step 1: Synthesis of 2-(Benzyloxy)-3-methoxypyridine

- Reaction Type: Nucleophilic Aromatic Substitution (S_N2).
- Rationale: The 2-position of the pyridine ring is activated for nucleophilic attack by the adjacent nitrogen. The 3-methoxy group provides minimal steric hindrance.
- Protocol:
 - Charge a flame-dried flask with sodium hydride (NaH) (1.2 equiv, 60% dispersion in oil) and anhydrous DMF.
 - Cool to 0°C and add benzyl alcohol (1.1 equiv) dropwise. Stir for 30 min to generate the alkoxide.
 - Add 2-chloro-3-methoxypyridine (1.0 equiv) dissolved in DMF.
 - Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).
 - Workup: Quench with water, extract with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.
 - Purification: Flash column chromatography.

Step 2: Selective Bromination at C-5

- Reaction Type: Electrophilic Aromatic Substitution (EAS).
- Rationale: The 2-benzyloxy and 3-methoxy groups are electron-donating. The 2-benzyloxy group directs ortho/para, but the ortho (C3) is blocked. The para position (C5) is electronically favored and sterically accessible.

- Protocol:
 - Dissolve 2-(benzyloxy)-3-methoxypyridine (1.0 equiv) in acetonitrile (MeCN).
 - Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise at 0°C to avoid polybromination.
 - Stir at RT for 2–3 hours.
 - Workup: Remove solvent in vacuo. Redissolve in DCM and wash with water.
 - Validation: Check NMR for the disappearance of the C5-H signal and the collapse of the H-4/H-5/H-6 coupling pattern to a simple meta-doublet pair.

Structural Analysis & Logic

Regiochemistry Validation

The placement of the bromine at the 5-position is critical and can be validated via NOE (Nuclear Overhauser Effect) NMR experiments:

- Irradiation of Methoxy (3.85): Should show NOE enhancement of the H-4 proton (7.30).
- Irradiation of Benzylic (5.45): Should show NOE enhancement of the phenyl protons and potentially H-3 (if it were present), but since C3 is substituted, this confirms the ether linkage.
- H-4 vs H-6: H-4 is a doublet (Hz) and shows NOE with the methoxy group. H-6 is a doublet (Hz) but is significantly downfield (

8.0 ppm) due to the ring nitrogen anisotropy and lack of immediate electron-donating neighbors compared to H-4.

Electronic Effects

- 3-Methoxy Group: Acts as a

-acceptor but

-donor. It shields the C2 and C4 positions.
- 2-Benzyloxy Group: Strong

-donor, activating the ring for electrophilic attack at C5.
- 5-Bromo Group: Weakly deactivating but directs ortho/para in subsequent couplings. In this molecule, it serves as the electrophilic handle for cross-coupling.

References

- PubChem. (2021).[1] Compound Summary: 5-bromo-3-methoxy-2-phenylmethoxypyridine (CID 138662948). National Library of Medicine. Retrieved from [\[Link\]](#)
- Royal Society of Chemistry. (2011).[2] Synthesis of 3-bromo-5-methoxypyridine and related pyridine intermediates. ChemComm Electronic Supplementary Information. Retrieved from [\[Link\]](#)

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Sources

- [1. 2-\(Benzyloxy\)-5-bromo-3-methoxypyridine | Benchchem \[benchchem.com\]](#)
- [2. rsc.org \[rsc.org\]](#)
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